molecular formula C18H24FN3O4S B2955330 N1-allyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898444-95-6

N1-allyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2955330
CAS No.: 898444-95-6
M. Wt: 397.47
InChI Key: SYURKFFDZBLYBK-UHFFFAOYSA-N
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Description

“N1-allyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide” is a complex chemical compound used in scientific research. Its unique structure and properties make it suitable for various applications, such as drug development and material synthesis. The molecular formula of this compound is C18H24FN3O4S .

Scientific Research Applications

Oxidative Enantioselective α-Fluorination

  • Application : The α-fluorination of aliphatic aldehydes using N-heterocyclic carbene catalysis is significant in organic synthesis. This method involves the use of N-fluorobis(phenyl)sulfonimide as an oxidant and fluorine source. The direct formation of C-F bonds at the α-position of simple aliphatic aldehydes addresses challenges like competitive difluorination, achieving high enantioselectivities (Fangyi Li, Zijun Wu, & Jian Wang, 2014).

Synthesis and Anti-Bacterial Study of N-Substituted Derivatives

  • Application : N-substituted derivatives of compounds with a similar structural backbone have been synthesized and evaluated for their antibacterial activity. This includes the synthesis of various derivatives through a series of chemical reactions, indicating the compound's versatility in creating biologically active substances (H. Khalid et al., 2016).

Synthesis of Piperidine-4-carboxylic Acid Ethyl Ester Derivatives

  • Application : The sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids demonstrates the compound's potential in creating anticancer agents. This research highlights the compound's role in developing new therapeutic agents (A. Rehman et al., 2018).

Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists

  • Application : The development of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenoceptor antagonists. These compounds have shown potential in medicinal chemistry for uroselective profiles, highlighting the versatility of the compound in receptor-targeted drug design (A. Rak et al., 2016).

Enantioselective Cycloaddition for Synthesis of Piperidin-4-ones

  • Application : The enantioselective cycloaddition of cyclic N-sulfimines and acyclic enones or ynones, leading to the formation of sulfamate-fused 2,6-disubstituted piperidin-4-ones. This showcases the compound's application in the synthesis of complex nitrogen heterocycles, valuable in pharmaceutical chemistry (Yong Liu et al., 2013).

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O4S/c1-2-11-20-17(23)18(24)21-12-10-15-5-3-4-13-22(15)27(25,26)16-8-6-14(19)7-9-16/h2,6-9,15H,1,3-5,10-13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYURKFFDZBLYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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